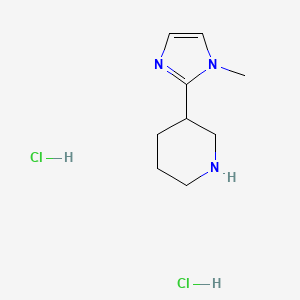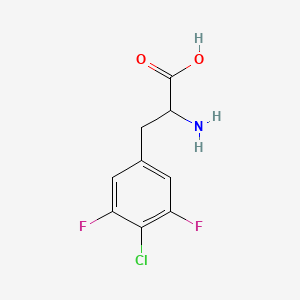
2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid
Vue d'ensemble
Description
“2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid” is a chemical compound with the IUPAC name (2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid . It has a molecular weight of 201.17 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 . This indicates that the compound has a chiral center at the 2-position of the propanoic acid moiety, and it exists as an S-enantiomer .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be kept in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Drug Development and Pharmaceutical Applications
4-Chloro-3,5-difluoro-DL-phenylalanine: is a fluorinated phenylalanine derivative that has significant implications in drug research. The introduction of fluorine atoms into pharmaceutical compounds can improve their biophysical and chemical properties . This compound, in particular, has been utilized in the development of therapeutic agents due to its ability to modulate properties such as protein folding, stability, and membrane permeability.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. By incorporating fluorinated aromatic amino acids into peptides, researchers can increase the catabolic stability of therapeutic proteins and peptide-based vaccines . This is crucial for developing drugs that remain effective over longer periods within the body.
Positron Emission Tomography (PET) Imaging
Fluorinated amino acids, including 4-Chloro-3,5-difluoro-DL-phenylalanine , are valuable in PET imaging for tumor ecosystems . The fluorine atoms can be used as radiolabels, which helps in tracking the bio-distribution and targeting of drugs within the body.
Protein–Protein Interactions
The compound’s unique structure influences protein–protein interactions, which is essential in understanding cellular processes and developing targeted therapies . It can be used to study the dynamics of these interactions and design inhibitors that can disrupt harmful protein complexes.
Peptide Structure and Stability
The position and number of fluorine atoms within amino acid chains, such as those in 4-Chloro-3,5-difluoro-DL-phenylalanine , affect peptide structure and stability . This is important for the design of peptides with specific functions and enhanced stability for therapeutic use.
Modulation of Peptide and Protein Properties
Incorporating 4-Chloro-3,5-difluoro-DL-phenylalanine into peptides and proteins can influence various properties, including lipophilicity, acidity/basicity, optimal pH, thermal stability, and therapeutic properties . This modulation is beneficial for creating more effective and stable drugs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
2-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-8-5(11)1-4(2-6(8)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAWRQXSPDLJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
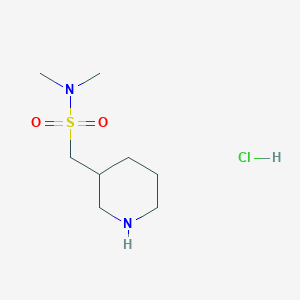
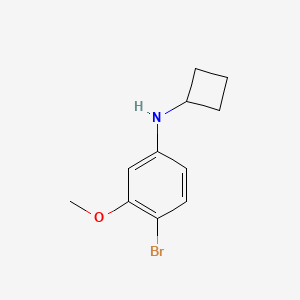
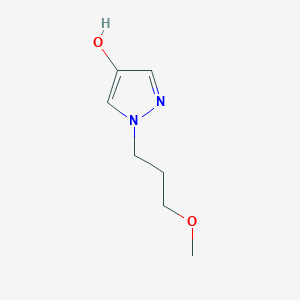

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)
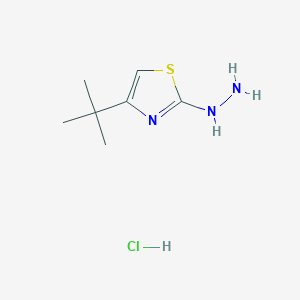

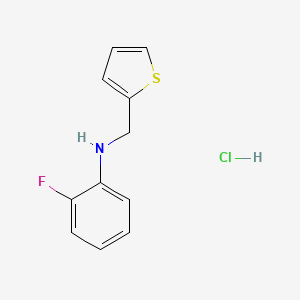
![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)
![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)
